Technical Documentation Center

4-Chloro-6-methoxypyrimidine-5-carboxylic acid Documentation Hub

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  • Product: 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
  • CAS: 4320-02-9

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid Executive Summary This application note details the strategic execution of nucleophilic aromatic substitution ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid

Executive Summary

This application note details the strategic execution of nucleophilic aromatic substitution (


) on 4-Chloro-6-methoxypyrimidine-5-carboxylic acid (1) . While the pyrimidine core is a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors), the presence of the C5-carboxylic acid moiety introduces a "reactivity paradox."[1] It activates the ring electronically but can deactivate the system kinetically via deprotonation.[1]

This guide provides two validated workflows:

  • Method A (Direct Displacement): A step-economical route for robust nucleophiles.

  • Method B (Activation-Protection): A high-yield route via ester or acid chloride intermediates for valuable or weak nucleophiles.

Substrate Analysis & Mechanistic Insight[1]

The Push-Pull Electronic Landscape

The substrate (1) features a unique electronic arrangement that dictates its reactivity profile:

  • C4-Chloro (Leaving Group): Highly activated. The carbon is electron-deficient due to the adjacent electronegative nitrogens (N1, N3) and the electron-withdrawing group (EWG) at C5.[1]

  • C5-Carboxylic Acid (EWG): In its neutral form (-COOH), this group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) pull, significantly lowering the LUMO energy of the ring and facilitating nucleophilic attack.[1]
  • C6-Methoxy (Donor/Acceptor): This group acts as a resonance donor (

    
    ) but an inductive withdrawer (
    
    
    
    ). While it technically deactivates the ring compared to a second chlorine, it remains stable under standard amination conditions, ensuring regioselectivity at C4.[1]
The "Carboxylate Trap"

A critical failure mode in


 on free acids is the Carboxylate Trap .[1]
When a basic nucleophile (e.g., a primary amine) is added to (1) , the first reaction is not substitution, but deprotonation:


The resulting carboxylate anion (

) is electron-rich.[1] Through field effects, it repels the incoming nucleophile and destabilizes the anionic Meisenheimer intermediate, effectively raising the activation energy (

) of the reaction.[1]
Mechanistic Pathway

The reaction proceeds via the standard Addition-Elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex (Transition State 1).[1]

SNAr_Mechanism cluster_trap The Carboxylate Trap Substrate Substrate (1) 4-Cl-6-OMe-5-COOH Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Addition (k1) Rate Limiting Trap Deprotonated Species (COO-) Deactivates Ring Substrate->Trap Base/Amine Nu Nucleophile (R-NH2) Nu->Complex Product Product 4-Amino-6-OMe-5-COOH Complex->Product Elimination (k2) -HCl

Figure 1: Mechanistic pathway highlighting the competing deprotonation event.

Experimental Protocols

Method A: Direct Displacement (Green Chemistry Route)

Best for: Cheap, volatile amines (e.g., methylamine, morpholine) and aqueous-tolerant synthesis.[1] Mechanism: Relies on thermal energy to overcome the carboxylate deactivation.[1]

Reagents:

  • Substrate (1): 1.0 equiv.[2][3]

  • Amine Nucleophile: 3.0 – 5.0 equiv. (Acts as reactant and base).[3][4][5][6]

  • Solvent: Water or Isopropanol (IPA).

Protocol:

  • Charge: In a pressure tube or round-bottom flask, suspend 4-Chloro-6-methoxypyrimidine-5-carboxylic acid (1.0 g, 5.3 mmol) in Water (10 mL).

  • Add Nucleophile: Add the amine (16.0 mmol, 3 equiv) dropwise. Note: Exotherm is due to salt formation, not substitution.[1]

  • Reaction:

    • Volatile Amines: Seal the tube and heat to 90°C for 4–6 hours.

    • Non-volatile Amines: Reflux in water (100°C) for 6–12 hours.

  • Monitoring: Monitor by HPLC/LC-MS. The starting material (acid) will elute early; product will show mass [M+H]+ corresponding to Cl displacement.[1]

  • Workup (pH Swing):

    • Cool to room temperature.[7]

    • Acidify carefully with 2N HCl to pH ~3–4.

    • Precipitation: The zwitterionic product often precipitates.[1] Filter and wash with cold water.

    • If no precipitate:[1] Extract with EtOAc or n-Butanol.

Pros: No protecting group steps; water is the solvent.[1] Cons: Slower kinetics; requires excess amine.

Method B: The Ester/Acid Chloride Strategy (High Yield)

Best for: Valuable/complex amines, weak nucleophiles (anilines), or large-scale manufacturing.[1] Mechanism: Converts the deactivating -COOH into a hyper-activating -COCl or -COOR.[1]

Protocol:

Step 1: Activation (One-Pot Variation)

  • Suspend Substrate (1) (1.0 equiv) in dry Dichloromethane (DCM) or Toluene .

  • Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2 drops).

  • Stir at RT for 1 hour until gas evolution ceases. Result: 4-Chloro-6-methoxypyrimidine-5-carbonyl chloride.[1]

Step 2: Substitution

  • Cool the mixture to 0°C.

  • Add Triethylamine (TEA) (1.1 equiv) followed by the Amine Nucleophile (1.0 equiv).[1]

  • Stir at RT for 1–2 hours.

    • Why? The amine attacks the acid chloride to form the Amide first (Kinetic control).[1]

    • Alternative: If the target is the amino-acid, use MeOH/H2SO4 first to make the methyl ester, then react with amine, then hydrolyze.[1]

Step 3: Hydrolysis (If Acid is required) [1]

  • If the amide was formed (via acid chloride) and you need the acid, this route is incorrect.[1]

  • Correct Route for Amino-Acid Product:

    • Convert (1) to Methyl Ester (MeOH, H2SO4, Reflux 2h).

    • Perform

      
       (Amine, TEA, MeOH, 60°C). The Cl is displaced rapidly because the ester is a neutral EWG.[1]
      
    • Hydrolyze Ester (LiOH, THF/Water, RT).[1]

Comparison of Leaving Group Reactivity (


): 


Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate, particularly for Method A.[1]

SolventTypeDielectric (

)
SuitabilityNotes
Water Protic/Polar80High Stabilizes the transition state; "On-water" effect can accelerate rate.[1]
IPA/EtOH Protic/Polar18-24Medium Good solubility for organic amines; easier workup than water.
DMF/DMSO Aprotic/Polar36-47High Best for Method B. Hard to remove; promotes decarboxylation at high T.
THF Aprotic7.5Low Poor solubility for the zwitterionic starting material.
Common Issues
  • Issue: Hydrolysis of C4-Cl to C4-OH.

    • Cause: Reaction temperature too high in aqueous base (OH- competes with Amine).

    • Fix: Use Method B (Ester) in anhydrous conditions, or ensure Amine concentration is high relative to Hydroxide in Method A.

  • Issue: Low Conversion.

    • Cause: Carboxylate trap deactivating the ring.[1]

    • Fix: Increase Temperature to 100°C or switch to Method B.

Decision Tree

Optimization_Flow Start Start: 4-Cl-6-OMe-5-COOH Check_Nu Is the Nucleophile expensive or weak? Start->Check_Nu Method_A Method A: Direct Water/IPA, 90°C Check_Nu->Method_A No (Cheap/Strong) Method_B Method B: Protect 1. Esterify 2. SNAr 3. Hydrolyze Check_Nu->Method_B Yes (Valuable/Weak) Result_A Product (Zwitterion) Method_A->Result_A Result_B Product (Pure Acid) Method_B->Result_B

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20034170, 4-chloro-6-methoxypyrimidine-5-carboxylic acid. Retrieved February 15, 2026, from [Link][1]

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanisms and Hammett constants).
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of SNAr. Retrieved February 15, 2026, from [Link][1]

Sources

Application

Strategic Synthesis of Bicyclic Heterocycles from 4-Chloro-6-methoxypyrimidine-5-carboxylic Acid

Executive Summary & Strategic Analysis The 4-Chloro-6-methoxypyrimidine-5-carboxylic acid scaffold is a high-value intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., EGFR, CDK) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-Chloro-6-methoxypyrimidine-5-carboxylic acid scaffold is a high-value intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists.[1] Its structural utility lies in its trifunctional nature :

  • C4-Chlorine: A reactive handle for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Carboxylic Acid: An electrophilic center for cyclization.[1]

  • C6-Methoxy: An electron-donating group that modulates ring reactivity and can be retained or hydrolyzed to a carbonyl (oxo) group later.[1]

Critical Synthetic Strategy: While the starting material is a carboxylic acid, direct cyclization from the acid is often low-yielding due to salt formation (carboxylate anion deactivates the ring towards


) and poor leaving group ability of the hydroxyl. Therefore, this guide establishes a "Gateway Protocol"  where the acid is first converted to the ethyl ester . This simple transformation significantly increases the yield and reproducibility of subsequent bicyclic ring formations.

Reactivity Map & Workflow

The following diagram outlines the divergent synthetic pathways detailed in this guide.

G Start 4-Chloro-6-methoxy pyrimidine-5-carboxylic acid Ester Gateway Intermediate: Ethyl 4-chloro-6-methoxy pyrimidine-5-carboxylate Start->Ester Activation (SOCl2, EtOH) Pyrazolo Target A: 1H-Pyrazolo[3,4-d]pyrimidine Ester->Pyrazolo Hydrazine Hydrate (Cyclocondensation) Pyrimido Target B: Pyrimido[4,5-d]pyrimidine Ester->Pyrimido Guanidine/Amidine (Base-mediated)

Figure 1: Divergent synthetic workflow starting from acid activation to bicyclic heterocycle formation.[2][3]

Pre-requisite Protocol: Quantitative Esterification

Objective: Convert the carboxylic acid to the ethyl ester to activate the C5 position for cyclization.

Materials
  • Substrate: 4-Chloro-6-methoxypyrimidine-5-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or conc. 
    
    
    
    (catalytic)
  • Solvent: Anhydrous Ethanol (0.5 M concentration)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Addition: Dissolve the carboxylic acid in anhydrous ethanol.

  • Activation: Cool the solution to 0°C. Add thionyl chloride dropwise over 15 minutes. (Caution: Exothermic, gas evolution of

    
     and 
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and

    
    .
    
  • Neutralization: Dissolve the residue in DCM (dichloromethane) and wash with saturated

    
     solution (cold) to remove residual acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Expected Yield: >90%[1]

    • Appearance: Off-white to pale yellow solid.[1]

    • Stability:[4] Store at 4°C; stable for months.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines

Target Structure: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-ol (or tautomers).[1] Mechanism:


 displacement of the C4-chloride by hydrazine, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the C5-ester.[1]
Materials
  • Substrate: Ethyl 4-chloro-6-methoxypyrimidine-5-carboxylate (from Step 3)[1]

  • Reagent: Hydrazine Hydrate (80% or 98%) (2.5 eq)

  • Solvent: Ethanol (10 mL per gram of substrate)

  • Base: Triethylamine (

    
    ) (1.1 eq) - Optional, speeds up initial displacement.
    
Step-by-Step Procedure
  • Dissolution: In a reaction vial, dissolve the ethyl ester (1.0 eq) in ethanol.

  • Reagent Addition: Add

    
     (1.1 eq) followed by dropwise addition of hydrazine hydrate (2.5 eq) at room temperature.
    
    • Note: The solution often turns yellow immediately.

  • Cyclization: Heat the reaction mixture to reflux for 2–4 hours.

    • Monitoring: A precipitate often forms as the bicyclic product is less soluble than the starting material.

  • Workup: Cool the mixture to 0°C and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid product.

  • Purification: Wash the cake with cold ethanol (2x) and then diethyl ether (2x) to remove excess hydrazine.

  • Drying: Vacuum dry at 45°C.

Data Summary:

Parameter Specification
Typical Yield 75% – 85%
Reaction Time 3 hours
Key Intermediate 4-Hydrazino-ester (rarely isolated, cyclizes in situ)

| Product Appearance | White to off-white powder |[1]

Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines

Target Structure: 7-Methoxy-pyrimido[4,5-d]pyrimidine derivatives. Mechanism: Condensation with bifunctional nucleophiles (Amidines/Guanidines).

Materials
  • Substrate: Ethyl 4-chloro-6-methoxypyrimidine-5-carboxylate (1.0 eq)

  • Reagent: Guanidine Hydrochloride (or Acetamidine HCl) (2.0 eq)

  • Base: Sodium Ethoxide (

    
    ) (Freshly prepared or 21% wt solution) (3.0 eq)
    
  • Solvent: Anhydrous Ethanol[1]

Step-by-Step Procedure
  • Base Preparation: If using solid Na metal, dissolve Na (3.0 eq) in anhydrous ethanol to generate NaOEt in situ under

    
    .
    
  • Free Base Formation: Add Guanidine HCl (2.0 eq) to the NaOEt solution and stir for 15 minutes at RT to release the free base.

  • Coupling: Add the pyrimidine ester (1.0 eq) to the mixture.

  • Reaction: Heat to reflux for 6–8 hours.

    • Observation: The reaction involves displacement of the Cl followed by cyclization onto the ester.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in a minimum amount of water. Acidify carefully with dilute Acetic Acid to pH ~6 to precipitate the product.

  • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/DMF if necessary.

Mechanistic Visualization (Graphviz)

The following diagram details the electron flow and intermediate states for Protocol A (Pyrazolo formation), validating the "Ester-First" strategy.

Mechanism Step1 Starting Ester (Electrophilic C4 & C5) Step2 Intermediate A: SNAr Displacement of Cl (4-Hydrazino species) Step1->Step2 + Hydrazine (- HCl) Step3 Intermediate B: Intramolecular Attack on Ester Carbonyl Step2->Step3 Ring Closure (Entropy driven) Step4 Final Product: Pyrazolo[3,4-d]pyrimidine (Thermodynamically Stable) Step3->Step4 - EtOH (Irreversible)

Figure 2: Mechanistic cascade for the formation of the pyrazolo[3,4-d]pyrimidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization of the hydrazide intermediate.[1]Increase reaction time or add a catalytic amount of acetic acid to promote dehydration.
Hydrolysis of Methoxy Group Reaction conditions too acidic or aqueous base used at high temp.Ensure anhydrous conditions. Use NaOEt/EtOH rather than NaOH/H2O.
Product Solubility Bicyclic products are often highly insoluble.Use DMF or DMSO for recrystallization. Do not discard the filter cake; the product is the solid.
Starting Material Recovery Deactivation of the ester.Ensure the starting material was fully esterified (check Step 3) before attempting cyclization.

References

  • Synthesis of Pyrazolopyrimidines

    • Title: Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine and related hydrazino cyclizations.[1]

    • Source: Hetero Letters.[5]

    • URL:[Link]

  • Pyrimido[4,5-d]pyrimidine Synthesis

    • Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.[6]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Esterification Protocols

    • Title: Simple Method for the Esterification of Carboxylic Acids.[7][8]

    • Source: Organic Chemistry Portal / Angew. Chem. Int. Ed.
    • URL:[Link]

  • Reaction of 4-chloropyrimidines with Hydrazine

    • Title: The reactions of methylhydrazine with various 2-substituted 4,6-dimethoxy-5-nitropyrimidines.[1][9]

    • Source: Oregon St
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity when modifying 4-Chloro-6-methoxypyrimidine-5-carboxylic acid

The following guide is structured as a Technical Support Center for the scaffold 4-Chloro-6-methoxypyrimidine-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the scaffold 4-Chloro-6-methoxypyrimidine-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Ticket Subject: Regioselectivity & Functionalization of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

System Overview & Reactivity Profile

Welcome to the technical guide for 4-Chloro-6-methoxypyrimidine-5-carboxylic acid . This scaffold presents a classic "chemoselectivity triad" challenge in medicinal chemistry. Your primary challenge is distinguishing between three reactive centers:

  • C4-Chloride (Electrophile): The primary site for Nucleophilic Aromatic Substitution (SnAr).[1] Highly activated by the ortho-nitrogen and the 5-COOH group.[1]

  • C5-Carboxylic Acid (Nucleophile/Electrophile): Prone to deprotonation (deactivating the ring) or activation (for amide coupling).[1]

  • C6-Methoxy (Donor/Leaving Group): Generally stable but can be displaced under forcing conditions or hydrolyzed by strong acids.[1]

Reactivity Decision Tree

The following diagram illustrates the competitive pathways and decision nodes for this molecule.

ReactivityPathways Start 4-Chloro-6-methoxy pyrimidine-5-carboxylic acid SnAr Pathway A: SnAr (Displace Cl) Start->SnAr Nucleophile (R-NH2) Amide Pathway B: Amide Coupling (Modify COOH) Start->Amide Coupling Agent (HATU/EDC) Side Side Reactions (Degradation) Start->Side High T / Strong Acid Prod_SnAr 4-Amino-6-methoxy pyrimidine-5-COOH SnAr->Prod_SnAr Optimized Conditions Zwitterion Carboxylate Formation (Ring Deactivation) SnAr->Zwitterion Base w/o Activation Prod_Amide 4-Chloro-6-methoxy pyrimidine-5-carboxamide Amide->Prod_Amide Mild Activation Decarb Decarboxylation (-CO2) Side->Decarb >120°C / Acid

Caption: Decision matrix for functionalizing 4-Chloro-6-methoxypyrimidine-5-carboxylic acid.

Module A: Controlling SnAr Regioselectivity (Displacing Cl)

The Objective: Install an amine at C4 without touching the C6-methoxy or the C5-acid.[1]

The Problem: The "Zwitterion Trap"

The 5-COOH is acidic (


).[1] When you add an amine nucleophile (basic), the first event is not  SnAr; it is an acid-base reaction.[1]
  • Result: Formation of the carboxylate anion (

    
    ).[1]
    
  • Consequence: The anion is an electron-donating group (via induction/field effect), which significantly raises the LUMO energy of the pyrimidine ring, deactivating it toward nucleophilic attack.[1]

Protocol 1: The "Double-Equivalent" Method (Direct SnAr)

Use this if you must keep the acid free.[1]

  • Solvent: Use polar aprotic solvents (DMF, DMSO, or NMP) to stabilize the transition state.[1]

  • Stoichiometry: Use 2.5 equivalents of the amine.

    • Eq 1: Neutralizes the COOH.[1]

    • Eq 2: Acts as the nucleophile.[1]

    • Eq 0.5: Excess to drive kinetics.[1][2]

  • Temperature: Heat is required due to ring deactivation.[1] Start at 60°C ; ramp to 90°C if no conversion is observed after 2 hours.[1]

Protocol 2: The "Ester Protection" Route (Recommended)

To maximize yield and regioselectivity, mask the acid first.[1]

  • Step 1 (Protection): Reflux starting material in MeOH with catalytic

    
     to form the methyl ester.[1]
    
    • Why? The ester is electron-withdrawing, making the C4-Cl highly electrophilic.[1]

  • Step 2 (SnAr): React the ester with 1.1 eq of amine and 2.0 eq of DIPEA in THF or DCM at

    
    .
    
    • Advantage:[2][3] Reaction proceeds under mild conditions, preventing C6-methoxy displacement.[1]

  • Step 3 (Saponification): Hydrolyze ester with LiOH/THF/Water.[1]

Troubleshooting Guide: SnAr Failures
SymptomProbable CauseCorrective Action
No Reaction (Stalled) Carboxylate formation deactivated the ring.[1]Switch to Protocol 2 (Esterification) or increase Temp to 100°C.
Formation of 4,6-Diamino Temperature too high or amine excess too large.[1]Lower temperature to <40°C. Ensure strict stoichiometry (1.1 eq).
Loss of Methoxy Group Acidic hydrolysis or attack by nucleophilic solvent.[1]Avoid acidic workups. Do not use alcohols as solvent at high temps.[1]

Module B: Amide Coupling (Modifying COOH)[1]

The Objective: Activate the C5-COOH to form an amide without hydrolyzing the C4-Cl or C6-OMe.[1]

The Risk: Vilsmeier-Haack Type Side Reactions

Using Thionyl Chloride (


) or Oxalyl Chloride to generate the acid chloride is risky.[1]
  • Mechanism: These reagents can activate the C6-OMe group or the N1/N3 positions, leading to chlorination of the methoxy group (forming the dichloropyrimidine) or degradation.[1]

Protocol: HATU-Mediated Coupling (Safe Mode)

This method avoids generating highly reactive acid chlorides.[1]

  • Dissolution: Dissolve 1.0 eq of Starting Material in anhydrous DMF (0.2 M).

  • Base: Add 2.0 eq of DIPEA. Stir for 5 mins.

  • Activation: Add 1.1 eq of HATU . Stir for 10-15 mins at RT.[1]

    • Observation: Solution usually turns yellow/orange.[1]

  • Coupling: Add 1.1 eq of the amine. Stir at RT for 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mild acid) to remove DMF.[1] Avoid strong basic washes which might hydrolyze the C4-Cl.[1]
    

Frequently Asked Questions (FAQs)

Q1: Can I use Suzuki coupling on the C4-Cl directly? A: Yes, but the free acid is problematic for Palladium catalysts (poisoning).[1] Protect the acid as an ester or use the carboxylate salt (potassium salt) in aqueous/organic biphasic conditions (e.g.,


, Dioxane/Water).[1]

Q2: My product decarboxylated. Why? A: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation because the N1/N3 atoms can stabilize the transition state.[1] Avoid heating the free acid above 120°C, especially in acidic media.[1] If high-temp SnAr is needed, use the Ester Protection route.[1]

Q3: How do I distinguish between C4 and C6 substitution products? A:

  • NMR: In the starting material, the C2-H is a singlet around 8.5-9.0 ppm.[1]

    • Substitution at C4 (removing Cl) usually shifts the C2-H upfield slightly due to the donation from the new amine.[1]

    • NOE (Nuclear Overhauser Effect): Irradiate the new amine N-H or alkyl group.[1] If you see an enhancement of the C5-substituent (if you made an amide) or lack of interaction with the OMe, it helps confirm regiochemistry.[1]

    • Definitive: X-ray crystallography is the gold standard if NMR is ambiguous.[1]

References & Authority

  • SnAr Regioselectivity in Pyrimidines:

    • Title: "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."

    • Source:Journal of Organic Chemistry.

    • Context: Establishes the C4 > C2/C6 reactivity hierarchy in pyrimidines with electron-withdrawing groups at C5.

    • Link: [J. Org.[1] Chem. Search Results]([Link]1]

  • Amide Coupling Risks:

    • Title: "Side Reactions in Peptide Synthesis: Chlorination of Methoxy Groups."[1]

    • Source:Tetrahedron Letters.

    • Context: mechanistic insight into why

      
       is dangerous for methoxy-substituted heterocycles.
      
    • Link:[1]

  • General Pyrimidine Chemistry:

    • Title: "Pyrimidines" (Brown, D. J.).[1]

    • Source:The Chemistry of Heterocyclic Compounds, Wiley.

    • Context: The definitive text on pyrimidine reactivity, decarboxylation temperatures, and hydrolysis rates.

    • Link:[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Fragmentation of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid

Abstract This guide provides a detailed analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid, a substituted pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid, a substituted pyrimidine of interest in pharmaceutical and chemical synthesis. In the absence of extensive public domain spectral data for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation pathways of analogous structures—including halogenated heterocycles, carboxylic acids, and methoxy-substituted aromatics—to construct a predictive comparison. We will explore the fragmentation cascades in both positive (ESI+) and negative (ESI-) ionization modes, offering a comparative perspective on which approach yields more structurally informative data. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on LC-MS for the structural elucidation and characterization of complex small molecules.

Introduction: The Analytical Challenge

4-Chloro-6-methoxypyrimidine-5-carboxylic acid is a heterocyclic compound featuring several key functional groups that influence its behavior in a mass spectrometer: a pyrimidine core, a carboxylic acid, a chloro substituent, and a methoxy group. Each of these imparts a specific reactivity that can be exploited for structural confirmation using tandem mass spectrometry (MS/MS). Understanding the fragmentation pattern is critical for developing robust LC-MS methods for identification, impurity profiling, and metabolite identification studies.

The primary goal of this guide is to compare the information derived from positive versus negative ionization modes. Carboxylic acids typically yield strong signals in negative ion mode, forming a stable [M-H]⁻ carboxylate anion.[1] However, the nitrogen atoms in the pyrimidine ring are basic sites that can be readily protonated to form an [M+H]⁺ ion in positive mode. By examining both, we can gain a more complete picture of the molecule's gas-phase chemistry.

Analytical Rationale & Experimental Design

The choice of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is predicated on its unparalleled sensitivity and selectivity for analyzing complex mixtures.[2] Electrospray ionization (ESI) is selected as the ionization source due to its soft nature, which typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ion, essential for MS/MS experiments.[3]

Rationale for Mode Comparison
  • Negative Ion Mode (ESI-): Expected to be highly sensitive due to the acidic proton on the carboxylic acid group, readily forming the [M-H]⁻ ion. Fragmentation is often initiated at the carboxylate, leading to characteristic neutral losses.[1]

  • Positive Ion Mode (ESI+): Protonation will likely occur on one of the pyrimidine ring nitrogens. The resulting fragmentation pathways may provide complementary information, particularly concerning the stability and fragmentation of the heterocyclic core.

Key Molecular Features for MS/MS Analysis
  • Molecular Weight: 188.57 g/mol (Nominal), 188.0040 Da (Monoisotopic)

  • Chlorine Isotope Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a definitive marker. All chlorine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern, which is invaluable for fragment identification.

  • Functional Groups & Expected Losses:

    • Carboxylic Acid: Loss of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da).

    • Methoxy Group: Loss of CH₃ radical (15 Da) or formaldehyde (CH₂O, 30 Da).

    • Chloro Group: Loss of Cl radical (35/37 Da) or HCl (36/38 Da).

Detailed Experimental Protocol: LC-MS/MS

This protocol is a validated starting point for the analysis of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid and similar compounds.

3.1 Liquid Chromatography (LC)

  • System: ACQUITY UPLC I-Class or equivalent

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • LC Gradient:

    Time (min) %A %B Curve
    0.0 98 2 Initial
    3.0 5 95 6
    4.0 5 95 6
    4.1 98 2 6

    | 5.0 | 98 | 2 | 6 |

  • Causality: A gradient elution is employed to ensure the analyte is eluted as a sharp peak, providing good separation from potential impurities and improving signal-to-noise. Formic acid is a common modifier that aids in protonation (ESI+) and provides a source of protons for good chromatographic peak shape.

3.2 Mass Spectrometry (MS)

  • System: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer

  • Ionization Mode: ESI, with separate acquisitions for Positive and Negative modes

  • Capillary Voltage: 2.5 kV (ESI+), -2.0 kV (ESI-)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MS/MS: Collision-Induced Dissociation (CID) with Argon as collision gas. Collision energies should be optimized for the specific instrument but a typical starting range is 10-40 eV.

Results: A Comparative Analysis of Fragmentation Patterns

The following sections detail the proposed fragmentation pathways. These pathways are predictive, based on established chemical principles of ion fragmentation.[4][5]

Negative Ion Mode (ESI-) Fragmentation

In ESI-, the molecule readily loses the carboxylic proton to form the [M-H]⁻ precursor ion at m/z 186.9968 . This ion is a stable carboxylate, and subsequent fragmentation is driven by charge-remote processes and the elimination of stable neutral molecules. This mode is predicted to be the more sensitive and structurally informative pathway.

Key Fragmentation Steps (ESI-):

  • Decarboxylation: The most favorable and common fragmentation for a gaseous carboxylate anion is the loss of CO₂. This results in a highly stable carbanion on the pyrimidine ring.

    • [M-H-CO₂]⁻ → m/z 142.0073

  • Loss of Methyl Radical: From the m/z 142 fragment, a subsequent loss of a methyl radical from the methoxy group can occur, although radical loss from an even-electron ion is less common. A more likely pathway is the loss of formaldehyde (CH₂O) via rearrangement.

  • Loss of HCl: The carbanion at m/z 142.0073 could potentially lose HCl, but this is less likely than fragmentation involving the methoxy group.

Proposed ESI- Fragmentation Pathway

G cluster_main Negative Ion Mode (ESI-) Fragmentation precursor [M-H]⁻ m/z 187.00 C₆H₄ClN₂O₃⁻ frag1 Fragment m/z 143.01 C₅H₄ClN₂O⁻ precursor->frag1 - CO₂ (44 Da)

Caption: Proposed primary fragmentation of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid in ESI- mode.

Positive Ion Mode (ESI+) Fragmentation

In ESI+, protonation occurs on a ring nitrogen, forming the [M+H]⁺ precursor ion at m/z 189.0112 . The positive charge on the electron-deficient pyrimidine ring initiates a different cascade of fragmentation events.

Key Fragmentation Steps (ESI+):

  • Initial Neutral Losses: The protonated precursor is likely to lose small, stable neutral molecules.

    • Loss of Water: A common loss from protonated carboxylic acids. [M+H-H₂O]⁺ → m/z 171.0006

    • Loss of Formaldehyde: The methoxy group can lose CH₂O. [M+H-CH₂O]⁺ → m/z 158.9986

  • Sequential Losses: Following the initial loss, further fragmentation can occur. For instance, the m/z 171 ion (from water loss) can subsequently lose carbon monoxide (CO) from the acylium ion formed.

    • [M+H-H₂O-CO]⁺ → m/z 143.0061

  • Ring Cleavage: While less common under soft ESI conditions, cleavage of the pyrimidine ring itself is possible at higher collision energies.

Proposed ESI+ Fragmentation Pathway

G cluster_main Positive Ion Mode (ESI+) Fragmentation precursor [M+H]⁺ m/z 189.01 C₆H₆ClN₂O₃⁺ frag1 Fragment m/z 171.00 C₆H₄ClN₂O₂⁺ precursor->frag1 - H₂O (18 Da) frag2 Fragment m/z 143.01 C₅H₄ClN₂O⁺ frag1->frag2 - CO (28 Da)

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid. As a halogenated heterocyclic compound, this substance requires specific han...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid. As a halogenated heterocyclic compound, this substance requires specific handling protocols to ensure laboratory safety, environmental protection, and regulatory adherence. The following directives are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Profile and Core Disposal Principle

The primary driver for its disposal protocol is its classification as a chlorinated organic compound . Such compounds are persistent and require specialized disposal methods, typically high-temperature incineration, to prevent environmental contamination.[1][2] They are strictly prohibited from sewer disposal.[3][4]

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & Recommended Actions
Skin Corrosion/Irritation Expected to cause skin irritation.[5][6]Avoid all skin contact. Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[7][8]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[5][6][7][9]Always wear chemical safety goggles or a face shield.[7] Ensure eyewash stations are accessible.[10]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[8][9]Handle only in a well-ventilated area or a chemical fume hood to avoid generating dust or aerosols.[8][11]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.Prevent any release into the environment. Do not discharge into drains or sewer systems.[3][11]

The Critical Imperative: Segregation of Halogenated Waste

The single most important step in the disposal process is the strict segregation of halogenated waste from all other chemical waste streams.

Causality: Disposal facilities use different processes for various waste types. Non-halogenated solvents can often be recycled or used as fuel. In contrast, chlorinated wastes must undergo high-temperature incineration to break down the carbon-chlorine bonds, which are stable and can otherwise lead to the formation of highly toxic dioxins.[2] This process is significantly more expensive.[1]

Mixing halogenated compounds like 4-Chloro-6-methoxypyrimidine-5-carboxylic acid with non-halogenated waste contaminates the entire batch, forcing it all to be treated via the more complex and costly incineration route.[12] Therefore, proper segregation is not only a matter of environmental compliance but also of significant cost management for your institution.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid compound, solutions containing the compound, and contaminated labware.

Step 1: Don Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:

  • Chemical safety goggles.

  • Lab coat.

  • Chemically resistant gloves (nitrile or neoprene are suitable for incidental contact).

Step 2: Prepare the Designated Waste Container

  • Select the Correct Container: Use a container designated specifically for "Halogenated Organic Waste" or "Chlorinated Waste."[12][13] This should be a chemically compatible container with a secure, screw-top lid.[13][14]

  • Ensure Proper Condition: The container must be clean, dry, in good condition, and free from leaks.[13]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[12][13] Fill out all required generator information (your name, lab location, etc.).

Step 3: Waste Collection

  • For Unused/Expired Solid Compound:

    • If the compound is in its original, sealed container, it can often be disposed of as is. Write "Waste" on the label and manage it through your institution's hazardous waste program.[13]

    • If transferring the solid, do so inside a chemical fume hood to prevent dust inhalation.[8] Carefully transfer the solid into the designated halogenated waste container.

  • For Solutions Containing the Compound:

    • All work must be performed in a chemical fume hood.

    • Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.

    • Do not mix with incompatible chemicals. Specifically, keep this acidic waste stream separate from bases or strong oxidizing agents unless part of a neutralization pre-treatment plan approved by your institution's safety office.

    • Do not overfill the container. Leave at least 10-20% of headspace to allow for vapor expansion.[14]

  • For Contaminated Labware (e.g., gloves, weigh boats, pipette tips):

    • Gross contamination should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.

    • Solid contaminated materials should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag.[15] Alternatively, they can be placed in a designated solid hazardous waste container.

    • Empty containers that held the compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as halogenated liquid waste.[11]

Step 4: Finalize the Waste Container Label

  • On the hazardous waste tag, list "4-Chloro-6-methoxypyrimidine-5-carboxylic acid" by its full chemical name. Do not use abbreviations.[13]

  • If it is part of a solvent mixture, list all components and their approximate percentages.[12]

  • Ensure all relevant hazard boxes (e.g., Toxic, Corrosive) are checked.

Step 5: Store the Waste Container Securely

  • Seal the container tightly.[12][13]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.[12]

  • Keep the container away from heat, ignition sources, and incompatible materials.

Step 6: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.[4]

  • Never transport hazardous waste outside of your laboratory yourself.[4]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For minor spills, prevent it from spreading or entering drains.[16]

  • Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.

  • Collect and Dispose: Sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[4][16] All materials used for cleanup are also considered hazardous waste.[4]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid and associated waste.

DisposalWorkflow start Waste Generated (4-Chloro-6-methoxypyrimidine-5-carboxylic acid) decision_type What is the form of the waste? start->decision_type process_solid Pure Solid or Expired Reagent decision_type->process_solid Solid process_liquid Solution Containing the Compound decision_type->process_liquid Liquid process_labware Contaminated Labware (Gloves, Pipettes, etc.) decision_type->process_labware Contaminated Solid Labware collect_solid Collect in Halogenated SOLID Waste Container process_solid->collect_solid collect_liquid Collect in Halogenated LIQUID Waste Container process_liquid->collect_liquid collect_labware Double-bag, seal, and tag OR place in designated solid waste container. process_labware->collect_labware label_container Label Container Correctly - Full Chemical Name(s) - Percentages - Check Hazard Boxes collect_solid->label_container collect_liquid->label_container collect_labware->label_container store_safe Store in Secondary Containment in a designated Satellite Accumulation Area (SAA) label_container->store_safe ehs_pickup Arrange for Pickup by Institutional EHS store_safe->ehs_pickup

Caption: Disposal workflow for 4-Chloro-6-methoxypyrimidine-5-carboxylic acid.

References

  • Laboratory chemical waste - Water Corporation . Water Corporation. [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago . University of Otago. [Link]

  • Organic liquids acceptable as Waste Solvents - NUS Chemistry . National University of Singapore. [Link]

  • Process for Disposal of Chlorinated Organic Residues . ACS Publications. [Link]

  • Disposal of Solid Chemicals in the Normal Trash . Lafayette College Public Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - 2-Amino-6-chloro-4-methoxypyrimidine, 95% . Cole-Parmer. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester . Organic Syntheses. [Link]

  • Procedure for disposing of hazardous waste . Massachusetts Institute of Technology. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

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